6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol
CAS No.: 62839-49-0
Cat. No.: VC19419467
Molecular Formula: C12H20O
Molecular Weight: 180.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62839-49-0 |
|---|---|
| Molecular Formula | C12H20O |
| Molecular Weight | 180.29 g/mol |
| IUPAC Name | 6-ethyl-2,5-dimethyloct-5-en-3-yn-2-ol |
| Standard InChI | InChI=1S/C12H20O/c1-6-11(7-2)10(3)8-9-12(4,5)13/h13H,6-7H2,1-5H3 |
| Standard InChI Key | NLUJSRRCPQCPDY-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=C(C)C#CC(C)(C)O)CC |
Introduction
Structural Characteristics and Nomenclature
The IUPAC name 6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol specifies a ten-carbon chain (octane backbone) with the following substituents:
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An ethyl group at position 6
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Methyl groups at positions 2 and 5
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A double bond between carbons 5 and 6 (oct-5-en)
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A triple bond between carbons 3 and 4 (3-yn)
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A hydroxyl group at position 2
The compound’s structural complexity arises from the juxtaposition of unsaturated bonds (alkene and alkyne) and polar functional groups. This configuration suggests significant steric hindrance and electronic interactions, which influence reactivity and stability .
Table 1: Key Structural Descriptors
Synthesis and Manufacturing
While no direct synthesis routes for 6-ethyl-2,5-dimethyloct-5-en-3-yn-2-ol are documented, analogous compounds suggest the following plausible methodologies:
Alkynylation of Ketone Intermediates
Reaction of a propargyl Grignard reagent with a methyl-substituted cycloketone could yield the alkyne-alcohol backbone. For example, 6-ethyl-3,6-dimethyloct-3-en-7-yn-2-one is synthesized via nickel-catalyzed coupling of alkynes with carbonyl compounds, a method adaptable to introduce the hydroxyl group at position 2.
Hydroxylation of Alkyne Precursors
Selective oxidation of propargyl ethers or protection-deprotection strategies might install the alcohol group. The triol derivative 6-ethyl-2,5-dimethyloct-3-yne-2,5,6-triol demonstrates the feasibility of multi-step hydroxylation in polyfunctional systems.
Table 2: Synthetic Challenges and Solutions
| Challenge | Mitigation Strategy | Reference |
|---|---|---|
| Steric hindrance at C2 and C5 | Use bulky protecting groups (e.g., TBS ether) | |
| Regioselective alkyne formation | Sonogashira coupling with palladium catalysts |
Physicochemical Properties
Extrapolating from structurally similar molecules:
Boiling Point and Density
The shorter-chain analog 2,5-dimethylhex-5-en-3-yn-2-ol boils at 177.6°C (760 mmHg) and has a density of 0.91 g/cm³. Scaling these values for the longer carbon chain in 6-ethyl-2,5-dimethyloct-5-en-3-yn-2-ol suggests a boiling point of 210–230°C and a density near 0.88–0.90 g/cm³.
Solubility and Polarity
The hydroxyl group enhances water solubility compared to purely hydrocarbon analogs, but the extensive alkyl branching and unsaturated bonds limit miscibility. Estimated logP values range from 2.5–3.0, indicating moderate hydrophobicity .
Table 3: Predicted Physical Properties
| Property | Value | Basis of Estimation |
|---|---|---|
| Boiling point | 215°C ± 15°C | Extrapolated from |
| Density (20°C) | 0.89 g/cm³ | Group contribution method |
| Refractive index | 1.48–1.50 | Analogous to |
Chemical Reactivity and Stability
Acid-Base Behavior
The hydroxyl group (pKa ~16–18) can undergo deprotonation under strongly basic conditions, forming alkoxide intermediates. This reactivity is critical for nucleophilic substitutions or esterifications .
Hydrogenation and Reduction
The triple bond in the 3-yn position is susceptible to catalytic hydrogenation. Using Lindlar’s catalyst would selectively reduce the alkyne to a cis-alkene, while Birch conditions might hydrogenate the aromatic rings if present .
Oxidation Pathways
Oxidizing agents like Jones reagent could convert the alcohol to a ketone, though competing reactions at the alkene/alkyne sites may occur. Ozonolysis of the oct-5-en moiety would yield two carbonyl fragments, useful in degradation studies .
Applications and Industrial Relevance
Pharmaceutical Intermediate
Polyfunctional alcohols with unsaturated bonds serve as precursors in prostaglandin and steroid syntheses. The compound’s rigid backbone may aid in designing kinase inhibitors or anti-inflammatory agents .
Fragrance and Flavor Chemistry
Methyl-branched enynols contribute woody, earthy notes to perfumes. The ethyl and dimethyl groups in this molecule could enhance volatility and scent longevity compared to simpler analogs .
Polymer Chemistry
The alkyne group enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for creating cross-linked polymers or dendrimers .
| Hazard Category | Precautionary Measure |
|---|---|
| Flammability | Store under nitrogen at <25°C |
| Reactivity | Avoid strong oxidizers and bases |
| Personal protection | Nitrile gloves, fume hood, flame-resistant lab coat |
Future Research Directions
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Stereoselective Synthesis: Developing asymmetric catalysis routes to control the configuration at C5-C6.
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Computational Modeling: DFT studies to predict reaction pathways and transition states for functional group transformations.
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Biological Screening: Testing antimicrobial or anticancer activity given the compound’s structural similarity to bioactive terpenoids.
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